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Lactoferrin (322-329) (human) -

Lactoferrin (322-329) (human)

Catalog Number: EVT-12530179
CAS Number:
Molecular Formula: C35H53N9O12
Molecular Weight: 791.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lactoferrin is predominantly sourced from human milk, where it is secreted by epithelial cells. It can also be isolated from other biological fluids such as saliva, tears, and neutrophil granules. The human lactoferrin gene (LTF) is located on chromosome 3 and exhibits high conservation across different species .

Classification

Lactoferrin belongs to the transferrin family of proteins, which are characterized by their ability to bind iron and transport it within biological systems. It is classified as a glycoprotein due to its carbohydrate content, which influences its stability and function .

Synthesis Analysis

Methods

The synthesis of Lactoferrin (322-329) can be achieved through recombinant DNA technology or chemical synthesis. In recent studies, recombinant human lactoferrin has been produced using yeast fermentation systems, allowing for large-scale production. The process generally involves:

  1. Fermentation: Utilizing a yeast strain (e.g., Pichia pastoris) to express the lactoferrin gene.
  2. Protein Isolation: Following fermentation, the cells are harvested, and lactoferrin is isolated through techniques such as microfiltration, ultrafiltration/diafiltration, and ion exchange chromatography.
  3. Purification: The purified protein is then subjected to further processing, including spray-drying to obtain a stable powder form .

Technical Details

The production process must ensure that the recombinant protein maintains structural integrity and biological activity comparable to native human lactoferrin. Analytical techniques like SDS-PAGE and mass spectrometry are employed to confirm the purity and identity of the synthesized product .

Molecular Structure Analysis

Structure

Human lactoferrin is an approximately 80 kDa glycoprotein composed of about 703 amino acids. It features two symmetrical lobes (N-lobe and C-lobe), each capable of binding an iron atom. The peptide Lactoferrin (322-329) specifically corresponds to a region within one of these lobes .

Data

The molecular structure of lactoferrin reveals a complex folding pattern that includes alpha-helices and beta-sheets. The flexibility provided by the hinge region between the lobes enhances its functional capabilities in binding iron and interacting with various pathogens .

Chemical Reactions Analysis

Reactions

Lactoferrin participates in several biochemical reactions primarily related to its iron-binding capacity. The binding of ferric ions (Fe³⁺) prevents bacterial growth by sequestering iron, which is essential for microbial proliferation.

Technical Details

The interaction between lactoferrin and pathogens involves both iron-dependent and iron-independent mechanisms. For instance, lactoferrin can directly disrupt bacterial membranes or inhibit viral replication through receptor interactions .

Mechanism of Action

Process

Lactoferrin exerts its biological effects through multiple mechanisms:

  1. Iron Sequestration: By binding free iron in the body, it deprives bacteria of this essential nutrient.
  2. Antimicrobial Activity: Lactoferrin can directly interact with microbial cell surfaces, leading to cell lysis or apoptosis.
  3. Immune Modulation: It influences various immune cells, enhancing their activity against infections while also modulating inflammatory responses .

Data

Studies have shown that lactoferrin can enhance phagocytosis by macrophages and promote the production of cytokines that are crucial for an effective immune response .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 80 kDa
  • Solubility: Highly soluble in aqueous solutions due to its glycoprotein nature.
  • Stability: Stability can be affected by pH, temperature, and ionic strength; optimal conditions vary depending on the specific application.

Chemical Properties

  • pH Sensitivity: Lactoferrin's structure allows it to maintain functionality across a range of pH levels.
  • Thermal Stability: It exhibits some degree of thermal stability but can denature at extreme temperatures.

Relevant analyses indicate that lactoferrin retains its antimicrobial properties even after exposure to heat or varying pH levels .

Applications

Lactoferrin has numerous scientific applications due to its diverse biological activities:

  1. Nutritional Supplements: Used in infant formula and dietary supplements for its immune-supporting properties.
  2. Pharmaceuticals: Investigated for potential therapeutic applications in managing infections, allergies, and inflammatory diseases.
  3. Cosmetics: Incorporated into skin care products for its antimicrobial and anti-inflammatory effects.
  4. Food Industry: Employed as a natural preservative due to its ability to inhibit microbial growth .

Properties

Product Name

Lactoferrin (322-329) (human)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C35H53N9O12

Molecular Weight

791.8 g/mol

InChI

InChI=1S/C35H53N9O12/c1-16(2)27(43-33(53)23(14-26(47)48)41-25(46)15-38-29(49)18(5)39-31(51)21(36)13-24(37)45)34(54)40-19(6)30(50)42-22(12-20-10-8-7-9-11-20)32(52)44-28(17(3)4)35(55)56/h7-11,16-19,21-23,27-28H,12-15,36H2,1-6H3,(H2,37,45)(H,38,49)(H,39,51)(H,40,54)(H,41,46)(H,42,50)(H,43,53)(H,44,52)(H,47,48)(H,55,56)/t18-,19-,21-,22-,23-,27-,28-/m0/s1

InChI Key

QCBUWCQOKPLTDZ-PKRULZLPSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)N

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